REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[CH3:4][C:5](C)=O.[F:8][C:9]([F:13])=[C:10](F)F.[H-].[Na+].C(O)C=C.C([Li])CCC>C1COCC1.O>[F:8][C:9]([F:13])([CH2:10][CH:4]=[CH2:5])[C:1]([OH:3])=[O:2] |f:0.1,3.4|
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml, three-necked flask equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
to warm to −5 to −10° C. which
|
Type
|
CUSTOM
|
Details
|
the oil is removed
|
Type
|
WASH
|
Details
|
by repeated washing with dry THF under argon
|
Type
|
STIRRING
|
Details
|
to stir for an additional 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
This solution is then transferred dropwise by syringe to the three-necked flask
|
Type
|
STIRRING
|
Details
|
with stirring at −5 to −10° C
|
Type
|
CUSTOM
|
Details
|
is checked by GC (60° C.) of a small aliquot
|
Type
|
CUSTOM
|
Details
|
additional tetrafluoroethylene is bubbled into the solution for about 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The addition reaction usually requires 6 hr
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −60° C.
|
Type
|
CUSTOM
|
Details
|
from an addition funnel while the temperature is kept constant at −60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the solution is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |